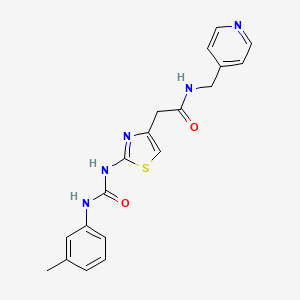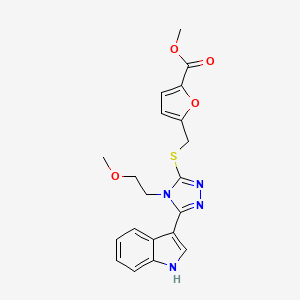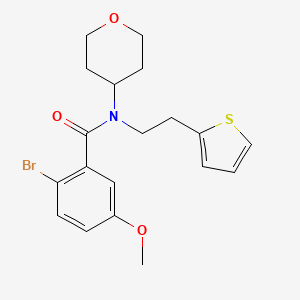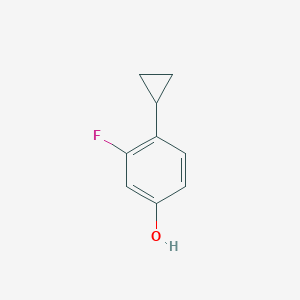
N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves coupling reactions of halogen-substituted imidazo[1,2-a]pyridines or pyridines with urea derivatives. For example, the synthesis of a closely related compound, N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, was achieved through the coupling of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and 1-(tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and X-ray diffraction. Density functional theory (DFT) calculations corroborate the molecular structure obtained through experimental methods, revealing detailed insights into the molecule's geometry, electronic structure, and stabilization interactions, such as hydrogen bonding and π–π stacking (Chen et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide or similar compounds often include oxidation processes. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, for example, generates products that vary based on the oxidant and reaction conditions, illustrating the reactivity and potential for derivatization of such molecules (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of compounds within this chemical class, such as solubility, crystalline structure, and melting point, are determined through solvent evaporation methods and detailed structural characterization. Such analyses provide foundational data for further chemical and pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for understanding the potential utility of these compounds. Experimental and theoretical studies reveal insights into the electrophilic and nucleophilic nature of these molecules, charge transfer interactions, and their binding affinity towards biological targets.
Applications De Recherche Scientifique
Antiproliferative and Anticancer Activity
Research has demonstrated the synthesis of pyridine linked thiazole derivatives, showing promising antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). The cytotoxicity properties of these compounds were assessed, revealing significant anticancer activity, with certain derivatives exhibiting low IC50 values, indicating potent efficacy comparable to standard drugs like 5-fluorouracil (Alaa M. Alqahtani & A. Bayazeed, 2020).
Synthesis and Structural Analysis
Another study focused on the synthesis, crystal structure, and vibrational properties of an imidazo[1,2-a]pyridine derivative, which plays a crucial role in chemical fields and serves as the core fragment of various drug molecules. This research provided insights into the molecular structure and stability of such compounds through comprehensive vibrational absorption bands and theoretical calculations (Dong-Mei Chen et al., 2021).
Antimicrobial and Antitumor Studies
Further investigations have revealed the antimicrobial and antitumor activities of zinc(II) complexes with pyridine thiazole derivatives. These studies indicated that metal complexes exhibited higher bioactivity compared to free ligands, with some compounds showing specificity for certain bacteria or cancer cell lines. This highlights the potential of these compounds in developing bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
Novel Syntheses and Biological Activities
Additional research has led to the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing a range of biological activities. These studies emphasize the versatility of N-(pyridin-4-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide and its analogs in yielding compounds with significant antitumor activity against various cell lines. The results suggest that modifications to the core structure can lead to enhanced biological properties, offering a promising avenue for the development of new therapeutic agents (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).
Propriétés
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-3-2-4-15(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-14-5-7-20-8-6-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNUTCPYLGTYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)
![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)


![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)
